4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate
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Overview
Description
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of benzenesulfonic acid and contains a morpholine ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is facilitated by the use of catalytic potassium fluoride and N-fluorobenzenesulfonimide (NFSI), which provide mild reaction conditions and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid Derivatives: Compounds like benzenesulfonamide and benzenesulfonyl chloride share structural similarities.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonic acid.
Uniqueness
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its combined structural features of both benzenesulfonic acid and morpholine
Biological Activity
4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a synthetic compound notable for its unique structural features, which include a morpholine ring and a benzenesulfonate group. These characteristics suggest potential applications in medicinal chemistry and biochemistry, particularly regarding its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17NO5S, with a molecular weight of approximately 347.08 g/mol. The compound exhibits solubility in polar organic solvents, making it versatile for various applications in organic synthesis and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules within cells. The benzenesulfonate moiety enhances its electrophilic properties, allowing it to react with nucleophilic sites on proteins or other biological macromolecules. This interaction can lead to significant modifications in cellular pathways, particularly those involved in inflammation and cancer progression.
Interaction with Biological Targets
Research indicates that this compound may target specific proteins associated with cancer and inflammatory processes. The compound's potential to modulate these targets suggests it could serve as a lead compound in developing therapeutic agents for treating various diseases.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Properties : A study on phenyl sulfonate derivatives revealed that certain structural modifications could enhance antiproliferative effects against human cancer cell lines. These findings suggest that similar modifications may be applicable to this compound for improved efficacy in cancer therapy .
- Inflammation Modulation : In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating potential as anti-inflammatory agents .
Properties
CAS No. |
920799-87-7 |
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Molecular Formula |
C16H15NO5S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[(2S)-5-oxomorpholin-2-yl]phenyl] benzenesulfonate |
InChI |
InChI=1S/C16H15NO5S/c18-16-11-21-15(10-17-16)12-6-8-13(9-7-12)22-23(19,20)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,17,18)/t15-/m1/s1 |
InChI Key |
OYBCJBIPFIHZDN-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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